1,4-Bis(trichlorosilyl)benzene

Description

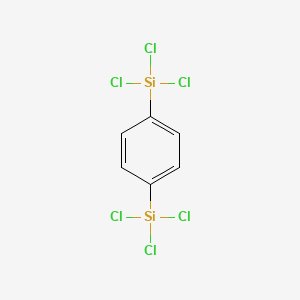

1,4-Bis(trichlorosilyl)benzene (C₆H₄[SiCl₃]₂) is an organosilicon compound featuring two trichlorosilyl (-SiCl₃) groups attached to a benzene ring in the para position. This compound is notable for its high reactivity due to the electron-withdrawing nature of the trichlorosilyl groups, which facilitates its use in synthesizing hybrid metallosilicate materials via non-hydrolytic sol-gel methods . It is typically prepared from 1,4-bis(triethoxysilyl)benzene through chlorination reactions, as described in patent literature . Applications span catalysis, polymer science, and advanced material synthesis, leveraging its ability to form robust silicon-oxygen networks.

Properties

CAS No. |

830-46-6 |

|---|---|

Molecular Formula |

C6H4Cl6Si2 |

Molecular Weight |

345 g/mol |

IUPAC Name |

trichloro-(4-trichlorosilylphenyl)silane |

InChI |

InChI=1S/C6H4Cl6Si2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H |

InChI Key |

OPFQVUPHZIFJLS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 1,4-Bis(trichlorosilyl)benzene with structurally or functionally related compounds, focusing on substituents, synthesis, reactivity, and applications.

Substituent Groups and Structural Analogues

Key Observations :

- Electron-Withdrawing vs. Donor Groups: Trichlorosilyl (-SiCl₃) and trichloromethyl (-CCl₃) groups enhance electrophilicity, favoring crosslinking in polymers or ceramics. In contrast, methoxy-silyl groups (-Si(CH₃)₂(OCH₃)) reduce reactivity, making them suitable for controlled hydrolysis in monomer synthesis .

Key Observations :

- Chlorinated Precursors : Trichlorosilyl and trichloromethyl derivatives often originate from chlorination or substitution reactions, necessitating stringent safety protocols due to corrosive byproducts (e.g., HCl) .

- Gallium-Based Synthesis : The use of triethylgallium highlights the challenges in handling pyrophoric reagents, contrasting with silicon-based syntheses .

Physical and Chemical Properties

| Property | This compound | 1,4-Bis(trichloromethyl)benzene | 1,4-Bis(methoxydimethylsilyl)benzene |

|---|---|---|---|

| Melting Point (°C) | Not reported | 106–110 | Not reported |

| Solubility | Reacts with polar solvents | Insoluble in water | Soluble in organic solvents |

| Reactivity | Hydrolyzes rapidly | Stable under anhydrous conditions | Slow hydrolysis |

| Hazard Profile | Corrosive, releases HCl | Toxic, causes severe burns | Low toxicity |

Key Observations :

- Hydrolytic Stability : Trichlorosilyl derivatives hydrolyze rapidly, making them unsuitable for aqueous applications, whereas methoxy-silyl analogues exhibit controlled reactivity .

- Safety Considerations : Trichloromethyl and trichlorosilyl compounds require rigorous safety measures (e.g., PPE, ventilation) due to their corrosive and toxic nature, unlike less hazardous methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.